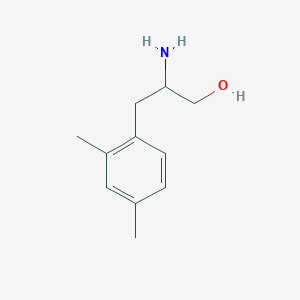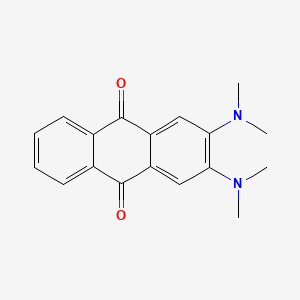
(4-Fluoropyridin-2-yl)methanaminetrihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoropyridin-2-yl)methanaminetrihydrochloride is a chemical compound with the molecular formula C6H8Cl3FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoropyridin-2-yl)methanaminetrihydrochloride typically involves the reaction of 4-fluoropyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoropyridin-2-yl)methanaminetrihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(4-Fluoropyridin-2-yl)methanaminetrihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in binding studies.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-Fluoropyridin-2-yl)methanaminetrihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The fluorine atom in the pyridine ring plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Fluoropyridin-2-yl)methanamine dihydrochloride
- 2-Fluoropyridine-4-boronic acid
- (4-fluorophenyl)(pyridin-4-yl)methanone
Uniqueness
(4-Fluoropyridin-2-yl)methanaminetrihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C6H10Cl3FN2 |
|---|---|
Poids moléculaire |
235.5 g/mol |
Nom IUPAC |
(4-fluoropyridin-2-yl)methanamine;trihydrochloride |
InChI |
InChI=1S/C6H7FN2.3ClH/c7-5-1-2-9-6(3-5)4-8;;;/h1-3H,4,8H2;3*1H |
Clé InChI |
OCGJUZMPYLWRGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1F)CN.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)



![7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B13125258.png)





